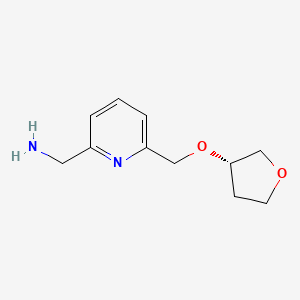

(S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine

Description

(S)-(6-(((Tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine (CAS: 1202402-79-6) is a chiral amine derivative featuring a pyridin-2-yl core substituted with a methanamine group and a tetrahydrofuran-3-yloxy methyl moiety. It is also identified as CPI-444 intermediate 1, a key precursor in the synthesis of adenosine receptor antagonists .

Properties

IUPAC Name |

[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c12-6-9-2-1-3-10(13-9)7-15-11-4-5-14-8-11/h1-3,11H,4-8,12H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKGPBZDHDBSSO-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OCC2=CC=CC(=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OCC2=CC=CC(=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine typically involves the following steps:

Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable precursor, such as 1,4-butanediol, under acidic conditions.

Attachment of the pyridine ring: The tetrahydrofuran ring is then functionalized with a pyridine moiety through a nucleophilic substitution reaction.

Introduction of the methanamine group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Research

One of the primary applications of (S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine lies in pharmaceutical research. Its structural characteristics suggest potential activity as:

- Antidepressants : Due to its ability to interact with neurotransmitter systems.

- Anticancer Agents : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

Insecticidal Properties

Research has indicated that compounds related to this compound possess insecticidal properties. Specifically, N-substituted pyridine derivatives have been shown to effectively control insect populations, making them valuable in agricultural applications .

Agricultural Chemicals

The compound's insecticidal properties make it suitable for formulation into pesticides or herbicides, offering a potential alternative to traditional chemical agents that may have adverse environmental impacts.

Chemical Intermediates

(S)-(6-(((tetrahydrofuran-3-yloxy)methyl)pyridin-2-yl)methanamine) can serve as an intermediate in the synthesis of more complex organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

Case Study 1: Antidepressant Activity

A study conducted on various pyridine derivatives, including (S)-(6-(((tetrahydrofuran-3-yloxy)methyl)pyridin-2-yl)methanamine), demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to modulation of serotonin pathways, suggesting potential for further development into therapeutic agents .

Case Study 2: Insect Control Efficacy

In agricultural trials, formulations containing (S)-(6-(((tetrahydrofuran-3-yloxy)methyl)pyridin-2-yl)methanamine) exhibited effective control over pest populations compared to conventional insecticides. This highlights its potential as a safer alternative in pest management strategies .

Mechanism of Action

The mechanism of action of (S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Configuration

The (R)-enantiomer (CAS: Discontinued, Ref: 10-F603627) shares identical molecular formula and weight but differs in stereochemistry. Enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in target binding.

Pyridine-Based Methanamine Derivatives

Several analogs with modified substituents highlight the impact of structural variations:

Table 1: Substituent Effects on Pyridine-Methanamine Derivatives

| Compound Name (CAS) | Substituent(s) | Key Features |

|---|---|---|

| (6-(Difluoromethoxy)pyridin-3-yl)methanamine HCl (2089334-37-0) | Difluoromethoxy at pyridine-3 | Enhanced metabolic stability via fluorine |

| 5-(Chloromethyl)-2-(difluoromethoxy)pyridine HCl (2733369-55-4) | Chloromethyl + difluoromethoxy | Electrophilic site for covalent binding |

| Cyclohexyl(pyridin-2-yl)methanamine (2e) | Cyclohexyl at methanamine | Increased lipophilicity |

Imidazo[1,5-α]pyridine Derivatives

Imidazo[1,5-α]pyridines (e.g., 2a–2e in ) share a fused bicyclic core but lack the THF-ether moiety. These compounds demonstrate insulin-regulated aminopeptidase (IRAP) inhibition, suggesting divergent biological targets compared to the THF-containing methanamine derivatives .

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Properties

| Compound | logP* | Solubility (HCl Salt) | Stability Notes |

|---|---|---|---|

| (S)-Target Compound (1202402-79-6) | ~1.2 | High (aqueous) | Stable under neutral conditions |

| (6-(Difluoromethoxy)pyridin-3-yl)methanamine HCl | ~2.1 | Moderate | Sensitive to oxidative cleavage |

| Cyclohexyl(pyridin-2-yl)methanamine | ~3.5 | Low | Prone to CYP-mediated oxidation |

*Predicted using fragment-based methods.

- THF Ether Advantage : The THF group in the target compound balances lipophilicity (logP ~1.2) and solubility, making it more drug-like than highly lipophilic analogs (e.g., cyclohexyl derivatives) .

Biological Activity

(S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine, also known by its CAS number 1202402-79-6, is a chemical compound notable for its unique structure that includes a tetrahydrofuran ring, a pyridine ring, and a methanamine group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C11H16N2O2

- Molecular Weight : 208.26 g/mol

- Structure : The compound features a tetrahydrofuran moiety linked to a pyridine ring via a methylene bridge, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to modulate various biochemical pathways. It is hypothesized that the tetrahydrofuran and pyridine components facilitate binding to target proteins, potentially influencing their activity.

Enzyme Interaction

Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For example, it has been studied for its potential to inhibit kinases, which play crucial roles in cell signaling and regulation.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound shows selective cytotoxicity against specific cancer cell lines. Its effectiveness appears to vary based on the cellular context and the presence of specific genetic markers.

Case Studies

- Breast Cancer Cell Lines : A study investigated the effects of this compound on basal-like breast cancer cell lines. Results indicated that it could inhibit cell growth at certain concentrations, suggesting potential applications in targeted cancer therapies .

- Kinase Inhibition : Another research effort focused on the selectivity of this compound as an inhibitor of MELK (Maternal Embryonic Leucine Zipper Kinase). The compound demonstrated significant inhibitory activity with IC50 values in the nanomolar range, indicating strong potential as a therapeutic agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | IC50 (nM) | Biological Activity |

|---|---|---|---|

| (S)-6-(5-Methylfuran-2-yl)-5-nitro-N4-(6-(tetrahydrofuran-3-yloxy)methyl)pyrimidine | Complex | 10.5 | Moderate kinase inhibition |

| (Tetrahydrofuran-3-ylylmethyl)pyridine | Simplified | 50 | Lower cytotoxicity |

This table illustrates that while similar compounds exist, this compound exhibits superior potency and specificity in inhibiting certain biological targets.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine with high enantiomeric purity?

- Methodological Answer: Enantioselective synthesis requires chiral catalysts or resolving agents. For example, substitution reactions involving (tetrahydrofuran-3-yl)methanamine derivatives (as in Example 135, European Patent) use anhydrous tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) to neutralize byproducts. Reaction monitoring via thin-layer chromatography (TLC) ensures completion before purification via column chromatography .

Q. How is the stereochemistry of the compound confirmed?

- Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical assignment. Alternatively, chiral HPLC or nuclear Overhauser effect (NOE) experiments in NMR can confirm configuration. Refer to supplementary crystallographic data in synthetic protocols (e.g., ) .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection, coupled with mass spectrometry (LC-MS), ensures purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) verifies structural assignments. Impurity profiling (e.g., hydroxy impurities in ) may require specialized columns or deuterated solvents .

Q. What are the stability considerations for storing this compound?

- Methodological Answer: Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. The tetrahydrofuran moiety may confer hygroscopicity, necessitating desiccants. Stability under acidic/basic conditions should be tested via accelerated degradation studies .

Advanced Research Questions

Q. How can low yields in coupling reactions involving this compound be addressed?

- Methodological Answer: Optimize reaction parameters:

- Catalyst: Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-couplings.

- Solvent: Polar aprotic solvents (DMF, DMSO) may improve solubility.

- Temperature: Elevated temperatures (60–80°C) can enhance reaction rates.

Monitor intermediates via TLC or LC-MS, and employ scavengers (e.g., polymer-bound reagents) to remove excess reactants .

Q. What role does the tetrahydrofuran (THF) moiety play in the compound’s reactivity?

- Methodological Answer: The THF oxygen acts as a Lewis base, coordinating to metal catalysts (e.g., in Suzuki-Miyaura couplings) to stabilize transition states. Its conformational flexibility may also reduce steric hindrance in nucleophilic substitutions. Computational studies (DFT) can model these interactions .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Methodological Answer:

- Pyridine modifications: Introduce electron-withdrawing groups (e.g., –F, –CF₃) to modulate π-π stacking.

- THF substitutions: Replace tetrahydrofuran with oxetane or tetrahydropyran to alter ring strain and hydrogen-bonding capacity.

- Linker optimization: Vary the methylene spacer length between the pyridine and THF groups.

Bioisosteric replacements (e.g., ’s pyrimidine derivatives) can retain activity while improving pharmacokinetics .

Q. What are common impurities formed during synthesis, and how can they be mitigated?

- Methodological Answer:

- Byproducts: Incomplete substitution at the pyridine C-6 position or racemization at the stereocenter.

- Mitigation: Use excess amine nucleophiles, and employ chiral auxiliaries to suppress racemization.

- Purification: Reverse-phase HPLC or size-exclusion chromatography isolates minor impurities. For example, ’s hydroxy impurity requires rigorous column chromatography .

Q. How to resolve contradictions in reported biological activity data for derivatives?

- Methodological Answer:

- Assay validation: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).

- Metabolic stability: Test compounds in hepatocyte models to account for cytochrome P450-mediated degradation.

- Epimerization checks: Confirm stereochemical integrity post-assay via chiral HPLC. Cross-reference with crystallographic data () to rule out structural drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.